N'-(4-Methoxybenzylidene)-4-methylbenzenesulfonohydrazide
Overview
Description
N’-(4-Methoxybenzylidene)-4-methylbenzenesulfonohydrazide is an organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound is characterized by the presence of a methoxybenzylidene group and a methylbenzenesulfonohydrazide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(4-Methoxybenzylidene)-4-methylbenzenesulfonohydrazide can be synthesized through a condensation reaction between 4-methoxybenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is typically carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for N’-(4-Methoxybenzylidene)-4-methylbenzenesulfonohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Methoxybenzylidene)-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, hydrazine derivatives, and substituted benzylidene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-(4-Methoxybenzylidene)-4-methylbenzenesulfonohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as liquid crystals.
Mechanism of Action
The mechanism of action of N’-(4-Methoxybenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition of specific enzymes or disruption of cellular processes. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxybenzylidene)-4-butylaniline: A nematic liquid crystal molecule with similar structural features.
N-(4-Methoxybenzylidene)-4-methoxyaniline: Another hydrazone derivative with comparable reactivity and applications.
Uniqueness
N’-(4-Methoxybenzylidene)-4-methylbenzenesulfonohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-12-3-9-15(10-4-12)21(18,19)17-16-11-13-5-7-14(20-2)8-6-13/h3-11,17H,1-2H3/b16-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTARYTGUYUAXBK-LFIBNONCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49649088 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
19350-72-2 | |
Record name | NSC126925 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126925 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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